8-Bromo-6-fluoro-2-phenylquinoline-4-carboxylic acid
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Overview
Description
8-Bromo-6-fluoro-2-phenylquinoline-4-carboxylic acid is a synthetic organic compound with the molecular formula C16H9BrFNO2 and a molecular weight of 346.15 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-fluoro-2-phenylquinoline-4-carboxylic acid typically involves a multi-step process. One common method includes the condensation of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol media, followed by cyclization to form the intermediate 7-chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid . This intermediate is then subjected to further reactions to introduce the bromine atom at the 8th position.
Industrial Production Methods: Industrial production methods often utilize microwave irradiation to achieve higher yields and shorter reaction times. For instance, products obtained by microwave synthesizer showed a reaction time of 110–210 seconds and yields of 91–96% .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-6-fluoro-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide and other nucleophiles, often in the presence of a catalyst such as copper salt.
Oxidation: Typical oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives .
Scientific Research Applications
8-Bromo-6-fluoro-2-phenylquinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties, particularly as an inhibitor of topoisomerase IIα, which is crucial for DNA replication and cell division.
Biological Research: The compound has shown cytotoxic activity against various carcinoma cell lines, including MCF-7, HELA, and Hep-2.
Chemical Research: It serves as a building block for synthesizing other biologically active quinoline derivatives.
Mechanism of Action
The mechanism of action of 8-Bromo-6-fluoro-2-phenylquinoline-4-carboxylic acid involves its interaction with molecular targets such as topoisomerase IIα. By inhibiting this enzyme, the compound interferes with DNA replication, leading to cell cycle arrest and apoptosis in cancer cells . Docking studies have shown good correlation between the compound’s interactions with topoisomerase IIα and its observed inhibitory activity .
Comparison with Similar Compounds
- 7-Chloro-6-fluoro-2-phenylquinoline-4-carboxylic acid
- 6-Fluoro-2-phenyl-7-substitutedamino-quinoline-4-carboxylic acid derivatives
Comparison: Compared to similar compounds, 8-Bromo-6-fluoro-2-phenylquinoline-4-carboxylic acid is unique due to the presence of both bromine and fluorine atoms, which can enhance its biological activity and chemical reactivity . The combination of these halogens in the quinoline structure contributes to its potential as a lead compound in drug discovery .
Properties
Molecular Formula |
C16H9BrFNO2 |
---|---|
Molecular Weight |
346.15 g/mol |
IUPAC Name |
8-bromo-6-fluoro-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H9BrFNO2/c17-13-7-10(18)6-11-12(16(20)21)8-14(19-15(11)13)9-4-2-1-3-5-9/h1-8H,(H,20,21) |
InChI Key |
LKKWBHKWBNDKDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3Br)F)C(=C2)C(=O)O |
Origin of Product |
United States |
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